

Natural occurrence and sources of 4-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Hydroxynicotinic acid*

Cat. No.: *B1198600*

[Get Quote](#)

An In-depth Technical Guide to the Core of **4-Hydroxynicotinic Acid**: Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, is a compound of interest in various chemical and pharmaceutical research areas. While its synthetic applications are established, its natural occurrence is not well-documented in current scientific literature. This technical guide provides a comprehensive overview of the known information regarding **4-hydroxynicotinic acid**, with a primary focus on the broader context of hydroxynicotinic acids and their roles in microbial metabolism. Due to the scarcity of data on **4-hydroxynicotinic acid** itself as a natural product, this guide places a significant emphasis on its well-studied isomer, 6-hydroxynicotinic acid, which is a key intermediate in the microbial degradation of nicotinic acid. This guide will delve into the microbial pathways involving hydroxynicotinic acids, present detailed experimental protocols for the analysis of these compounds, and provide available quantitative data.

Physicochemical Properties of 4-Hydroxynicotinic Acid

While the natural origins of **4-hydroxynicotinic acid** remain largely uncharacterized, its chemical and physical properties are well-defined. This information is crucial for researchers working with this compound in a laboratory setting.

Property	Value	Reference
CAS Number	609-70-1	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₅ NO ₃	[1] [3] [4]
Molecular Weight	139.11 g/mol	[1] [4]
IUPAC Name	4-Oxo-1,4-dihydropyridine-3-carboxylic acid	[1]
Synonyms	4-Hydroxy-3-pyridinecarboxylic acid, 4-Oxo-1H-pyridine-3-carboxylic acid	[1] [2] [3] [4]
Melting Point	257 °C	[4]
Solubility	Soluble in 0.1 M NaOH	[2]
Appearance	Off-white to light yellow solid	[2]

Microbial Metabolism of Nicotinic Acid: The Central Role of 6-Hydroxynicotinic Acid

The microbial degradation of nicotinic acid (Vitamin B3) is a well-documented metabolic pathway, particularly in aerobic bacteria. In this pathway, the isomer of **4-hydroxynicotinic acid**, 6-hydroxynicotinic acid, serves as a critical intermediate. Many microorganisms, including species of *Pseudomonas*, *Bacillus*, and *Achromobacter*, can utilize nicotinic acid as a source of carbon and nitrogen.[\[5\]](#)[\[6\]](#) The initial and rate-limiting step in this aerobic pathway is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinic acid hydroxylase.[\[5\]](#)[\[6\]](#)

This enzymatic conversion is a key area of research for the biotechnological production of 6-hydroxynicotinic acid.[\[5\]](#)[\[6\]](#) The pathway then proceeds through several enzymatic steps,

ultimately leading to common metabolic intermediates that can enter the central metabolism of the cell.

Below is a diagram illustrating the aerobic degradation pathway of nicotinic acid, highlighting the formation of 6-hydroxynicotinic acid.

[Click to download full resolution via product page](#)

Aerobic degradation pathway of nicotinic acid in bacteria.

Related Microbial Hydroxylation of Pyridine Derivatives

While the direct biosynthesis of **4-hydroxynicotinic acid** is not established, the microbial enzymatic hydroxylation of related pyridine compounds has been observed. For instance, an *Agrobacterium* sp. has been shown to hydroxylate 4-hydroxypyridine to pyridine-3,4-diol.[7] This reaction is catalyzed by 4-hydroxypyridine 3-hydroxylase, a mixed-function monooxygenase that requires NADH or NADPH and molecular oxygen.[7]

The study of such enzymatic reactions provides valuable insights into the potential for microbial systems to modify pyridine rings, which could be relevant for the biocatalytic synthesis of various hydroxypyridine derivatives.

Experimental Protocols

Given the lack of information on the natural occurrence of **4-hydroxynicotinic acid**, this section provides a detailed experimental protocol for the fermentative production and analysis of its well-studied isomer, 6-hydroxynicotinic acid. This protocol can serve as a template for researchers interested in studying hydroxynicotinic acids.

Fermentative Production and Extraction of 6-Hydroxynicotinic Acid

This protocol is adapted from methods described for the production of 6-hydroxynicotinic acid using *Achromobacter xylosoxydans*.[\[5\]](#)[\[6\]](#)

Objective: To produce and extract 6-hydroxynicotinic acid from a bacterial culture.

Materials:

- *Achromobacter xylosoxydans* strain (e.g., DSM 2402)
- Nutrient broth medium (e.g., containing yeast extract, peptone, NaCl)
- Nicotinic acid
- Magnesium sulfate
- Phosphate buffer (pH 7.0)
- Centrifuge
- Fermenter
- Spectrophotometer
- Lyophilizer
- Solvents for extraction (e.g., ethanol, ethyl acetate)
- Rotary evaporator

Methodology:

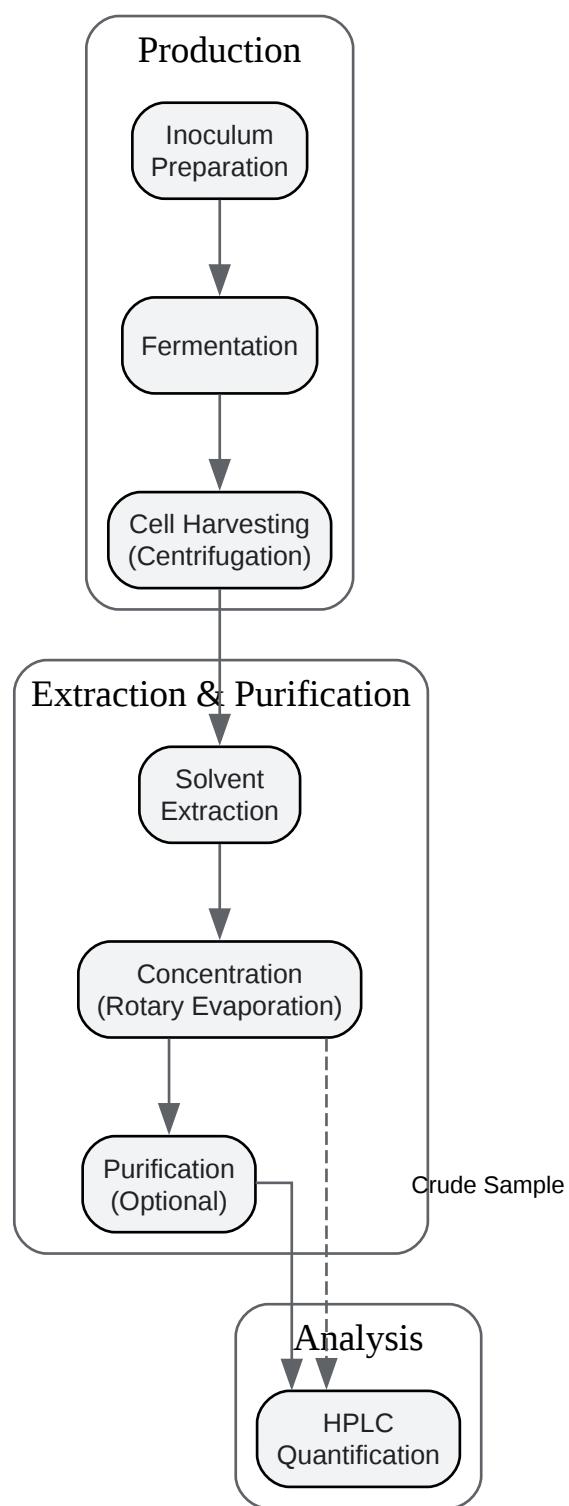
- **Inoculum Preparation:** A single colony of *A. xylosoxydans* is inoculated into 50 mL of nutrient broth and incubated at 30°C with shaking (200 rpm) for 24 hours.
- **Fermentation:** The inoculum is transferred to a fermenter containing the production medium (e.g., nutrient broth supplemented with nicotinic acid and magnesium sulfate). The fermentation is carried out at 30°C with controlled pH (around 7.0) and aeration for 48-72 hours.

- **Cell Harvesting:** The culture broth is centrifuged (e.g., at 8000 x g for 15 minutes at 4°C) to separate the bacterial cells from the supernatant. The supernatant, which contains the product, is collected.
- **Extraction:** The pH of the supernatant is adjusted to 2.0 with HCl. The acidified supernatant is then extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are pooled.
- **Concentration:** The pooled organic extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification (Optional):** The crude extract can be further purified using techniques like column chromatography or recrystallization.
- **Quantification:** The concentration of 6-hydroxynicotinic acid in the extract is determined using an analytical method such as HPLC.

Quantification of 6-Hydroxynicotinic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 6-hydroxynicotinic acid in a sample.

Materials:


- HPLC system with a UV detector
- C18 reverse-phase column
- Mobile phase: Acetonitrile and water with 0.1% formic acid
- 6-Hydroxynicotinic acid standard
- Sample extract dissolved in the mobile phase

Methodology:

- **Standard Curve Preparation:** A series of standard solutions of 6-hydroxynicotinic acid of known concentrations are prepared in the mobile phase.

- HPLC Analysis: The standards and the sample extract are injected into the HPLC system.
- Chromatographic Conditions:
 - Column: C18, 5 μ m, 4.6 x 250 mm
 - Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 265 nm
- Data Analysis: The peak area of 6-hydroxynicotinic acid in the chromatograms of the standards is used to construct a standard curve. The concentration of 6-hydroxynicotinic acid in the sample is determined by comparing its peak area to the standard curve.

The following diagram illustrates the general experimental workflow for the production and analysis of 6-hydroxynicotinic acid.

[Click to download full resolution via product page](#)

General experimental workflow for microbial production and analysis.

Quantitative Data

Quantitative data on the production of 6-hydroxynicotinic acid by microorganisms is variable and depends on the strain, fermentation conditions, and process optimization. The following table provides an example of reported yields.

Microorganism	Substrate	Product Concentration	Reference
Achromobacter xylosoxydans DSM 2783	Nicotinic Acid	Information on specific yields is often proprietary in patents.	[5][6]
Pseudomonas putida	Nicotinic Acid	Serves as an intermediate, often not accumulated to high levels.	[8]

Conclusion

In conclusion, while **4-hydroxynicotinic acid** is a readily available synthetic compound with applications in chemical research, its natural occurrence remains largely unconfirmed. The scientific literature to date does not provide significant evidence of its presence in microorganisms, plants, or animals. In contrast, its isomer, 6-hydroxynicotinic acid, is a well-established and key intermediate in the microbial degradation of nicotinic acid.

This technical guide has provided a comprehensive overview of the current state of knowledge, focusing on the well-documented metabolic pathways and experimental methodologies related to hydroxynicotinic acids. The provided protocols for the fermentative production and analysis of 6-hydroxynicotinic acid offer a practical starting point for researchers in the field.

Future research, particularly with the advancement of high-resolution metabolomics, may yet uncover natural sources of **4-hydroxynicotinic acid**. Until then, the study of its isomers and related microbial metabolic pathways will continue to be a valuable area of investigation for biochemists, microbiologists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. exchemistry.com [exchemistry.com]
- 5. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 6. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Natural occurrence and sources of 4-Hydroxynicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198600#natural-occurrence-and-sources-of-4-hydroxynicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com